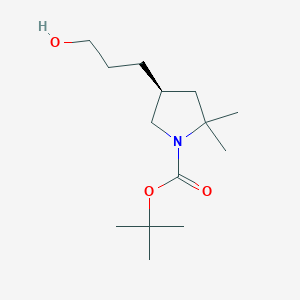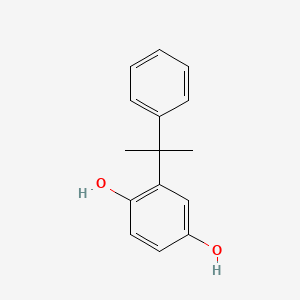
N-(2-(2,5-dichloropyrimidin-4-ylamino)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide: is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its role as an intermediate in the synthesis of certain antitumor agents, making it a valuable asset in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine. One common method includes the use of dimethylformamide (DMF) as a solvent and anhydrous potassium carbonate as a base. The reaction is carried out at elevated temperatures, around 60°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups on the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidine derivatives.
科学的研究の応用
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antitumor agents, particularly those targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It serves as a building block for the synthesis of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its use as an intermediate for antitumor agents, the compound’s derivatives inhibit the activity of ALK and ROS1 tyrosine kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
- 2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine
- 2,4-Dichloropyrimidine
Uniqueness
N-(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)methanesulfonamide is unique due to its specific substitution pattern and its role as an intermediate in the synthesis of potent antitumor agents. Its ability to inhibit ALK and ROS1 tyrosine kinases distinguishes it from other similar compounds, making it a valuable tool in cancer research and treatment .
特性
分子式 |
C11H10Cl2N4O2S |
|---|---|
分子量 |
333.2 g/mol |
IUPAC名 |
N-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H10Cl2N4O2S/c1-20(18,19)17-9-5-3-2-4-8(9)15-10-7(12)6-14-11(13)16-10/h2-6,17H,1H3,(H,14,15,16) |
InChIキー |
YLNRCLFODARCHN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)


![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)

